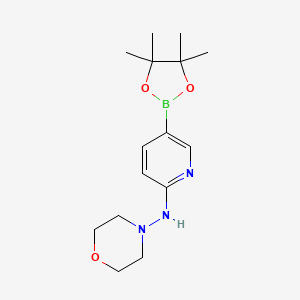

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine

CAS No.: 1073354-38-7

Cat. No.: VC2799080

Molecular Formula: C15H24BN3O3

Molecular Weight: 305.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1073354-38-7 |

|---|---|

| Molecular Formula | C15H24BN3O3 |

| Molecular Weight | 305.18 g/mol |

| IUPAC Name | N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholin-4-amine |

| Standard InChI | InChI=1S/C15H24BN3O3/c1-14(2)15(3,4)22-16(21-14)12-5-6-13(17-11-12)18-19-7-9-20-10-8-19/h5-6,11H,7-10H2,1-4H3,(H,17,18) |

| Standard InChI Key | QBJANJDOISUFGP-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NN3CCOCC3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NN3CCOCC3 |

Introduction

Chemical Structure and Identification

Structural Characteristics

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine features a pyridine core with two key functional groups: a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) substituent at the 5-position and a morpholin-4-amine group at the 2-position. The compound shares structural similarities with n-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine (CID 76850028), which contains an additional methyl group at the 4-position of the pyridine ring . The boronic acid pinacol ester group consists of a boron atom connected to the pyridine ring and stabilized by a tetramethyl-dioxaborolane protecting group, which prevents the degradation of the boronic acid functionality.

Chemical Identifiers

Based on related compounds in the chemical literature, we can compile the following table of chemical identifiers for N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine:

| Identifier Type | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₂₄BN₃O₃ |

| Molecular Weight | Approximately 305.19 g/mol |

| Chemical Class | Pyridyl boronic acid pinacol ester; Morpholine derivative |

| Structural Family | Heterocyclic boronic acid derivatives |

This compound belongs to a class of molecules featuring the versatile pinacol boronic ester functional group, which serves as a protected form of boronic acid and is widely used in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Physical and Chemical Properties

Physical Properties

The physical properties of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine can be inferred from similar compounds containing the pinacol boronic ester group and morpholine substituents. Related compounds typically appear as crystalline solids at room temperature with moderate to high melting points. The presence of both polar and non-polar moieties within the molecule suggests moderate solubility in organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide, with limited solubility in water.

Chemical Reactivity

The compound contains several reactive centers that define its chemical behavior:

For long-term storage, compounds of this class are typically stored in cool, dry conditions to prevent degradation of the boronic ester functionality .

Synthesis and Preparation Methods

Purification Techniques

Compounds of this class typically require careful purification procedures to ensure high purity for research applications. Common purification methods include:

-

Column chromatography on silica gel using appropriate solvent gradients

-

Recrystallization from suitable solvent systems

-

Preparative HPLC for analytical grade samples

Commercial samples of related compounds are typically provided with purity specifications of 97% or higher, indicating the level of purity generally required for research applications .

Structural Characterization and Analysis

Spectroscopic Properties

Comprehensive characterization of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine would typically involve multiple analytical techniques. Based on the structural features and data from similar compounds, the following spectroscopic profiles would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, characteristic signals would include:

-

Singlet at approximately δ 1.2-1.4 ppm for the 12 protons of the tetramethyl groups of the pinacol ester

-

Multiple signals in the range δ 3.7-3.9 ppm for the morpholine CH₂ groups

-

Aromatic signals for the pyridine protons typically between δ 7.0-8.5 ppm

-

A broad signal for the NH group connecting the pyridine and morpholine moieties

In ¹³C NMR, distinctive peaks would include the tetramethyl carbon signals around 25 ppm, morpholine carbon signals (approximately 45-67 ppm), and the characteristic pyridine carbon signals in the aromatic region (110-160 ppm).

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of approximately 305 m/z, with characteristic fragmentation patterns involving loss of the pinacol group or morpholine moiety.

Biological and Pharmacological Relevance

Structure-Activity Relationships

The strategic placement of the morpholine group and the boronic ester on the pyridine ring creates a distinctive chemical entity with specific electronic and spatial characteristics. These structural features influence how the molecule might interact with biological targets. The morpholine group, being a cyclic amine, can act as a hydrogen bond acceptor, while the pyridine nitrogen adds another potential site for hydrogen bonding or metal coordination.

Related Compounds and Structural Analogs

Structural Variants

Several structural analogs of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine have been documented in chemical databases and research literature:

-

n-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine (CID 76850028, CAS 1352414-69-7): This analog contains an additional methyl group at the 4-position of the pyridine ring, resulting in a molecular weight of 319.2 g/mol .

-

4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine (CAS 485799-04-0): This related compound features a direct attachment of the morpholine to the pyridine ring without the intervening nitrogen atom, with a molecular weight of 290.17 g/mol .

-

N-(2-Morpholinoethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CID 17750274, CAS 943911-64-6): This analog incorporates an ethylene linker between the morpholine and the amino group, with a molecular weight of 333.2 g/mol .

-

N-[3-(Morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 2490666-11-8): This variant features a propylene linker between the morpholine and amino group, with a molecular weight of 347.26 g/mol .

These structural variations present different spatial arrangements and electronic distributions that can significantly influence chemical reactivity, physical properties, and potential biological activities.

Comparative Analysis

The following table presents a comparative analysis of N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine and its structural analogs:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine | C₁₅H₂₄BN₃O₃ | ~305.19 | Base structure |

| n-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholin-4-amine | C₁₆H₂₆BN₃O₃ | 319.2 | Additional 4-methyl group on pyridine |

| 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | C₁₅H₂₃BN₂O₃ | 290.17 | Direct morpholine attachment without NH linker |

| N-(2-Morpholinoethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C₁₇H₂₈BN₃O₃ | 333.2 | Ethylene linker between morpholine and amine |

| N-[3-(Morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | C₁₈H₃₀BN₃O₃ | 347.26 | Propylene linker between morpholine and amine |

This structural diversity demonstrates the versatility of the pyridine-boronic ester scaffold and the various ways in which the morpholine group can be incorporated to generate compounds with potentially different chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume